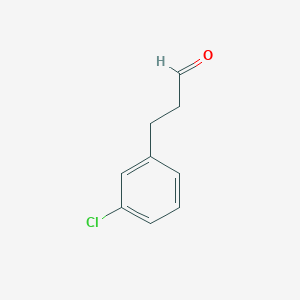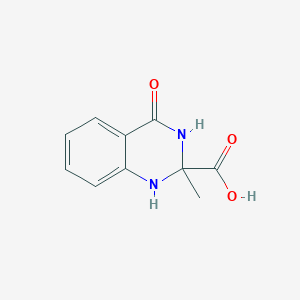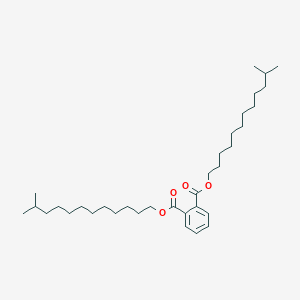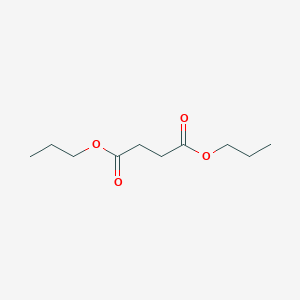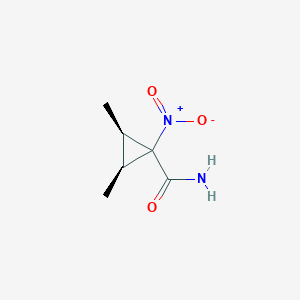
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound used in scientific research for various purposes. It is a cyclopropane derivative that has a nitro group attached to it. This compound is also known as DMC or 2,3-dimethyl-1-nitrocyclopropane carboxamide.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is not well understood. However, it is believed to act as a nucleophile in organic synthesis reactions. It can also act as a nitroalkene in some reactions. The nitro group attached to the cyclopropane ring makes it a potential source of nitroalkene reactivity.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI). However, it has been reported to have anti-inflammatory properties. It has also been reported to have potential anti-cancer activity. Further research is needed to understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) has several advantages and limitations for lab experiments. One advantage is that it is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, one limitation is that it has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI). One potential direction is to investigate its potential as a source of nitroalkene reactivity in organic synthesis reactions. Another direction is to explore its anti-inflammatory properties and potential use as an anti-inflammatory drug. Additionally, further research is needed to understand its potential anti-cancer activity and to develop new anti-cancer agents based on its structure. Finally, exploring its potential as a starting material for the synthesis of natural products is another direction for future research.
Conclusion
In conclusion, Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) is a chemical compound with various scientific research applications. Its synthesis involves the reaction of cyclopropanecarboxamide with nitric acid in the presence of sulfuric acid. Its mechanism of action is not well understood, but it is believed to act as a nucleophile and a nitroalkene in certain reactions. It has limited solubility in water, which can make it difficult to use in certain experiments. However, it has several advantages, including its availability and stability. Future research directions include investigating its potential as a source of nitroalkene reactivity, exploring its anti-inflammatory and anti-cancer properties, and using it as a starting material for the synthesis of natural products.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) involves the reaction of cyclopropanecarboxamide with nitric acid in the presence of sulfuric acid. The reaction is carried out at a low temperature to avoid the formation of undesired by-products. The yield of the reaction is moderate to high, depending on the reaction conditions.
Applications De Recherche Scientifique
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) has various scientific research applications. It is used as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis reactions. In addition, it has been used in the synthesis of potential anti-cancer agents and anti-inflammatory drugs. Furthermore, it has been used in the synthesis of various natural products.
Propriétés
Numéro CAS |
132350-80-2 |
|---|---|
Nom du produit |
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)-(9CI) |
Formule moléculaire |
C6H10N2O3 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
(2R,3S)-2,3-dimethyl-1-nitrocyclopropane-1-carboxamide |
InChI |
InChI=1S/C6H10N2O3/c1-3-4(2)6(3,5(7)9)8(10)11/h3-4H,1-2H3,(H2,7,9)/t3-,4+,6? |
Clé InChI |
WWUFLSARDPULKC-WBMBKJJNSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](C1(C(=O)N)[N+](=O)[O-])C |
SMILES |
CC1C(C1(C(=O)N)[N+](=O)[O-])C |
SMILES canonique |
CC1C(C1(C(=O)N)[N+](=O)[O-])C |
Synonymes |
Cyclopropanecarboxamide, 2,3-dimethyl-1-nitro-, (1alpha,2alpha,3alpha)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



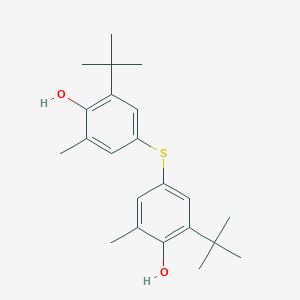
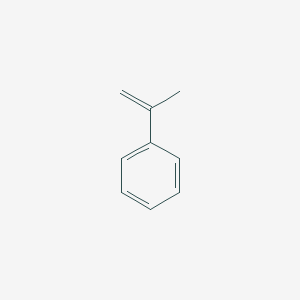
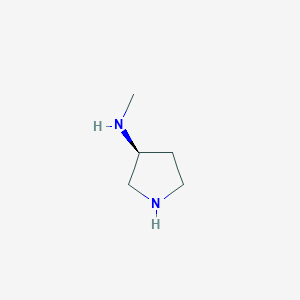
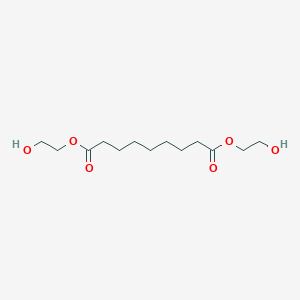
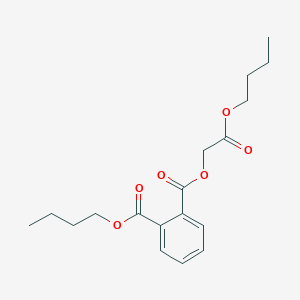
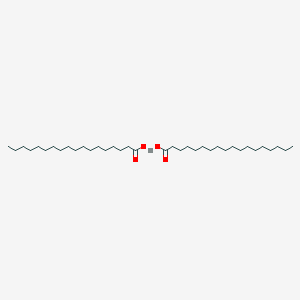
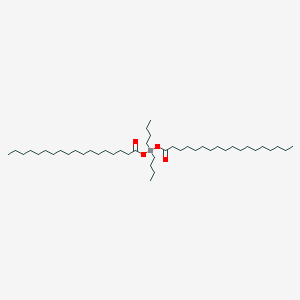
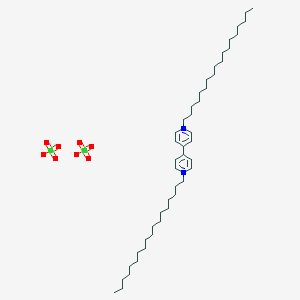
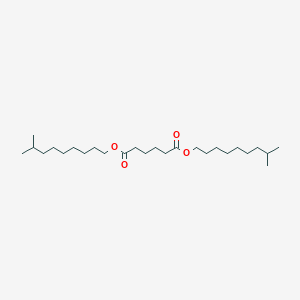
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)
